Boc-(Dmmb(Trt))Gly-OH

Description

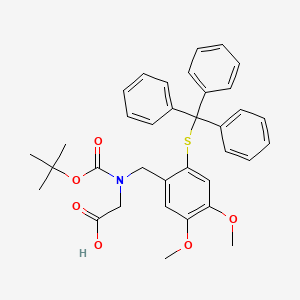

Structure

3D Structure

Properties

IUPAC Name |

2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUSEVODNERSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Dmmb Trt Gly Oh

Retrosynthetic Analysis and Strategic Disconnections for Boc-(Dmmb(Trt))Gly-OH

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary target molecule can be conceptually disassembled to identify key precursors and simplify the synthetic approach. The most logical disconnections involve the sequential removal of the protecting groups and the disconnection of the side chain from the glycine (B1666218) core.

Key Disconnections:

Boc Group Removal: The tert-butyloxycarbonyl (Boc) group on the alpha-amino group is a standard protecting group in peptide synthesis, readily cleaved under acidic conditions. researchgate.netrsc.org This disconnection leads to the precursor (Dmmb(Trt))Gly-OH.

Trityl Group Removal: The trityl (Trt) group protecting the thiol functionality is also acid-labile, though its removal can be achieved selectively in the presence of other acid-sensitive groups. rsc.orgpeptide.com This step would yield Boc-(Dmmb)Gly-OH.

Dmmb Group Removal: The 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen is typically removed with strong acid treatment, such as high concentrations of trifluoroacetic acid (TFA). researchgate.netug.edu.pl This disconnection points to a Boc-Gly-OH derivative with a modified side chain.

Side Chain Disconnection: The entire Dmmb- and Trt-containing side chain can be disconnected from the glycine backbone. This suggests a synthetic strategy involving the alkylation of a glycine equivalent with a suitable electrophile carrying the Dmmb and Trt moieties.

Precursor Synthesis and Functionalization Routes

The synthesis of this compound relies on the carefully orchestrated preparation and functionalization of its precursors.

Preparation of Glycine Core Modifications

The synthesis of modified glycine derivatives often serves as the foundation for constructing more complex amino acids. A general approach involves the preparation of a glycine Schiff base Ni(II) complex, which can then be transformed at the glycine moiety through various reactions like alkylations. mdpi.com For the synthesis of the target compound, a glycine derivative with a handle for attaching the Dmmb and Trt-containing side chain would be required.

Installation and Selective Functionalization of Protecting Groups (Dmmb, Trt)

The strategic installation of the Dmmb and Trt protecting groups is critical to the successful synthesis of this compound.

Dmmb Group: The 2,4-dimethoxybenzyl (Dmb) group is often introduced to the amide nitrogen to prevent side reactions like aspartimide formation and to improve the solubility of peptides during solid-phase synthesis. peptide.comiris-biotech.desigmaaldrich.com It can be introduced via reductive amination. ub.edu While beneficial, its bulkiness can sometimes hinder coupling reactions, particularly for sterically crowded amino acids. ug.edu.pl

Trt Group: The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the thiol side chain of cysteine. rsc.orgpeptide.com Its introduction typically involves the reaction of the free thiol with trityl chloride in the presence of a base. core.ac.uk The Trt group can be selectively removed under mild acidic conditions, allowing for orthogonal protection strategies. rsc.org

The synthesis would likely involve the preparation of a side-chain precursor that already contains the Dmmb and Trt groups, which is then coupled to a glycine backbone.

Direct Synthesis of this compound

The direct synthesis of this compound can be approached through either one-pot or multistep reaction sequences, with careful consideration of stereochemical control.

One-Pot and Multistep Reaction Sequences

While a true one-pot synthesis for a molecule of this complexity is challenging, a streamlined multistep sequence is feasible. A plausible route would involve:

Preparation of a Dmmb-protected glycine derivative. This could involve the reductive amination of a glycine ester with 2,4-dimethoxybenzaldehyde, followed by Boc protection of the alpha-amino group.

Introduction of the thiol-containing side chain. This step would likely involve the alkylation of the N-Dmmb-glycine derivative with a reagent containing a protected thiol, such as S-trityl-2-mercaptoethanol, followed by functional group manipulations to create the final side chain.

Final deprotection/protection steps. This would involve the selective removal of any temporary protecting groups and the final installation of the Boc group if not already present.

A patent for the preparation of Boc-glycine describes a process involving the reaction of L-glycine with di-tert-butyl dicarbonate (B1257347) in the presence of sodium bicarbonate. google.com While this is for the simpler Boc-Gly-OH, it illustrates a fundamental step in the synthesis of the target molecule.

Stereochemical Control in Synthesis

Since glycine itself is achiral, the stereochemistry of this compound is not a factor at the alpha-carbon. However, in the synthesis of more complex, substituted amino acids, stereochemical control is a significant challenge. Methods to achieve this include the use of chiral auxiliaries, such as chiral Ni(II) complexes of Schiff bases, which can direct the stereochemical outcome of reactions like Michael additions. mdpi.comnih.govacs.org While not directly applicable to the glycine core of the target molecule, these principles are crucial in the broader context of asymmetric amino acid synthesis.

Based on comprehensive searches for the chemical compound This compound , identified by the CAS Number 475113-75-8 and its synonym Boc-N-(4,5-dimethoxy-2-tritylsulfanyl-Bzl)-Gly-OH , there is no publicly available scientific literature detailing its synthetic methodologies. creative-peptides.comcymitquimica.com This compound is offered by specialized chemical suppliers for research purposes, suggesting that its synthesis is likely proprietary information and has not been published in peer-reviewed journals.

The Dmb (2,4-dimethoxybenzyl) group is known in peptide chemistry as a backbone protecting group for glycine to prevent side reactions like aspartimide formation, often used in the form of Fmoc-(Dmb)Gly-OH. iris-biotech.deresearchgate.net Similarly, the Boc and Trt protecting groups are standard in peptide synthesis. researchgate.netrsc.orgpeptide.com However, the specific combination and structure of this compound, which is more accurately named Boc-N-(4,5-dimethoxy-2-tritylsulfanyl-benzyl)-Glycine, appears to be a highly specialized reagent.

Due to the absence of any published research on the synthesis of this specific compound, it is not possible to provide scientifically accurate and source-based information for the requested sections:

Green Chemistry Approaches in the Synthesis of this compound

Sustainable Reagent and Solvent Selection

Generating content for these topics without supporting data would result in speculation and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be created.

Reactivity and Mechanistic Investigations of Boc Dmmb Trt Gly Oh

Reactivity Profiles of the Glycine (B1666218) Carboxylic Acid Moiety

The carboxylic acid group of the glycine residue is the primary site for forming peptide bonds. Its reactivity can be channeled into various reactions, primarily esterification and amidation, which are fundamental to peptide synthesis.

Esterification and Amidation Reactions

The carboxylic acid of Boc-(Dmmb(Trt))Gly-OH can undergo esterification to form N-Boc amino acid esters. scientificlabs.co.uk This reaction is a key step in various peptide chemistry strategies. Similarly, amidation reactions, which lead to the formation of an amide bond, are central to the elongation of a peptide chain. The presence of the bulky Dmmb(Trt) group on the nitrogen atom can influence the steric hindrance around the carboxylic acid, potentially affecting the rates of these reactions.

Activation Strategies for Peptide Coupling

To facilitate the formation of a peptide bond, the carboxylic acid group must be activated. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of another amino acid. uniurb.it Common activation strategies involve the use of coupling reagents. uniurb.it

Several classes of coupling reagents are available, including carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). google.com The choice of coupling reagent can be critical, especially for sterically hindered amino acids, to ensure efficient coupling and minimize side reactions like racemization. google.comnih.gov Additives such as HOBt (1-hydroxybenzotriazole) are often used in conjunction with coupling reagents to suppress racemization. google.com

Stability and Selective Cleavage of Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. wikipedia.orgamericanpeptidesociety.org Its stability under basic and nucleophilic conditions, coupled with its ease of removal under acidic conditions, makes it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgbiosynth.com

Acid-Labile Deprotection Mechanisms

The cleavage of the Boc group is typically achieved using moderately strong acids. google.com The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). wikipedia.orgfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene (B52900). wikipedia.org This process regenerates the free amine, ready for the next coupling step. Other acidic conditions, such as HCl in methanol (B129727) or ethyl acetate, can also be employed for Boc deprotection. wikipedia.orgfishersci.co.uk

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | 10-100% in Dichloromethane (DCM) | Most common method for Boc deprotection in SPPS. wikipedia.orggoogle.com |

| Hydrochloric acid (HCl) | In methanol or ethyl acetate | An alternative to TFA. wikipedia.orgfishersci.co.uk |

| Aluminum chloride (AlCl3) | Allows for selective cleavage in the presence of other acid-labile groups. wikipedia.org | |

| Trimethylsilyl iodide (TMSI) | Followed by methanol | A milder method for substrates sensitive to strong acids. wikipedia.org |

Orthogonality with Other Protecting Groups

The concept of orthogonality in protecting group strategy is crucial for the synthesis of complex molecules. iris-biotech.deresearchgate.net Orthogonal protecting groups can be removed under different chemical conditions without affecting each other. iris-biotech.de The Boc group is orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and to protecting groups that are removed by hydrogenolysis, such as the benzyl (B1604629) (Bzl) group. iris-biotech.deorganic-chemistry.org

However, the Boc/Bzl strategy is considered quasi-orthogonal because both groups are acid-labile, differing only in the strength of the acid required for their removal. biosynth.com While the Boc group is cleaved by moderate acids like TFA, the Bzl group requires stronger acids like hydrogen fluoride (B91410) (HF) for cleavage. iris-biotech.de This difference in lability allows for the selective removal of the Boc group while the Bzl and other side-chain protecting groups remain intact. google.com The Trt (trityl) group, also present in this compound, is significantly more acid-labile than Boc and can be cleaved under very mild acidic conditions. nih.gov

Stability and Selective Cleavage of Dmmb Protecting Group

The 2,4-dimethoxybenzyl (Dmb) group is another acid-labile protecting group. In the context of this compound, it is part of the more complex Dmmb (4,5-dimethoxy-2-tritylsulfanyl-benzyl) protecting group. The Dmb moiety enhances the acid lability of the protecting group. The stability of the Dmb group is greater than that of the Trt group but less than that of many other benzyl-type protecting groups. For instance, the related DMB (2,4-dimethoxybenzyl) group shows only minimal deprotection under 50% TFA in DCM over 23 hours. ucl.ac.uk Cleavage is typically achieved with stronger acids like HF. rsc.org

The selective cleavage of the Dmmb group in the presence of Boc and Trt would depend on a carefully chosen set of deprotection conditions. Given that the Trt group is highly acid-sensitive, it would likely be cleaved under the conditions required to remove the Dmmb group. The Boc group, being less acid-labile than Trt, offers a window for selective deprotection. However, the conditions for removing the Dmmb group, especially with its electron-donating methoxy (B1213986) groups, would likely also lead to the cleavage of the Boc group. Therefore, achieving selective cleavage of only the Dmmb group while retaining both Boc and Trt would be challenging and would require highly specific and mild reaction conditions that are not standard in peptide synthesis.

Oxidative and Reductive Deprotection Strategies

The 4,4'-dimethoxybenzhydryl (Dmmb) group, similar to other dimethoxybenzyl-type protecting groups, is susceptible to removal under both oxidative and reductive conditions. These methods offer alternatives to the more common acid-catalyzed cleavage, providing chemists with orthogonal deprotection strategies crucial for the synthesis of complex molecules.

Oxidative Deprotection:

Oxidative cleavage of benzyl-type ethers, especially those bearing electron-donating methoxy groups like Dmmb, is a well-established method. Reagents such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed. nih.govwikipedia.org The mechanism of cleavage with these reagents generally involves a single-electron transfer from the electron-rich aromatic ring of the protecting group to the oxidant. This generates a radical cation, which is then attacked by a nucleophile (often water or an alcohol present in the reaction mixture), leading to the collapse of the intermediate and release of the deprotected functional group. The presence of two methoxy groups in the Dmmb moiety enhances its electron-donating character, making it more susceptible to oxidative cleavage compared to a standard benzyl or even a p-methoxybenzyl (PMB) group. wikipedia.org

Reductive Deprotection:

Reductive cleavage of benzyl-type protecting groups is typically achieved through catalytic hydrogenolysis. wikipedia.orgnih.gov This method involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium formate. The reaction proceeds via the cleavage of the C-O bond of the ether linkage. While effective for standard benzyl groups, the steric bulk of the Dmmb group might influence the efficiency and kinetics of the hydrogenolysis reaction. Additionally, other reductive methods, such as the use of dissolving metals (e.g., sodium in liquid ammonia), can also be employed for the cleavage of benzyl ethers, although these conditions are often harsh and may not be compatible with other functional groups present in the molecule. thieme-connect.de

Table 1: Common Reagents for Oxidative and Reductive Deprotection of Benzyl-Type Protecting Groups

| Deprotection Strategy | Reagent | Typical Conditions |

| Oxidative | Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water, 0°C to room temperature |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane, often with added water | |

| Reductive | Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents (e.g., MeOH, EtOH, EtOAc) |

| Sodium in liquid ammonia | Anhydrous ammonia, -78°C |

Kinetic and Thermodynamic Considerations in Dmmb Removal

The efficiency and selectivity of the removal of the Dmmb protecting group are governed by both kinetic and thermodynamic factors. While specific studies on the Dmmb group are limited, general principles of deprotection reactions and data from similar protecting groups can provide valuable insights.

Kinetic Factors:

The rate of a deprotection reaction is influenced by several factors, including the nature of the reagent, solvent, temperature, and the steric and electronic properties of the protecting group and the substrate. For instance, in acid-catalyzed deprotection, the rate is dependent on the concentration of the acid and the stability of the resulting carbocation intermediate. The Dmmb group, upon protonation and departure of the protected glycine, would form a relatively stable dimethoxybenzhydryl cation.

Kinetic studies on the removal of the N-methyltrityl (Mtt) group, which shares structural similarities with the Dmmb group in terms of being a bulky, acid-labile protecting group, have shown that the deprotection can follow zero-order kinetics under specific conditions. nih.govresearchgate.net This suggests that the reaction rate is independent of the concentration of the protected substrate and may be limited by a factor such as the rate of reagent delivery or a surface-related phenomenon in solid-phase synthesis. nih.govresearchgate.net Similar kinetic behavior might be observable for the removal of the Dmmb group, particularly in a solid-phase context.

Thermodynamic Factors:

From a thermodynamic perspective, a deprotection reaction is favorable if the products are more stable than the reactants, resulting in a negative Gibbs free energy change (ΔG). The cleavage of the Dmmb group is generally an irreversible process under the conditions employed, driven by the formation of the stable, deprotected glycine and the byproducts of the protecting group.

In acid-catalyzed cleavage, the stability of the carbocation intermediate plays a crucial role. The dimethoxybenzhydryl cation is stabilized by resonance, with the positive charge delocalized over the two methoxy-substituted phenyl rings. This thermodynamic stability facilitates the cleavage of the C-O bond.

Stability and Selective Cleavage of Trt Protecting Group

The trityl (Trt) group is a widely used protecting group for various functional groups, including the side chains of certain amino acids. Its lability under acidic conditions and stability to other reagents make it a valuable component of orthogonal protection schemes.

Acid-Catalyzed and Hydrogenolytic Removal

Acid-Catalyzed Removal:

The primary method for the removal of the Trt group is acid-catalyzed hydrolysis. total-synthesis.comacs.org The reaction proceeds via an SN1-type mechanism where the ether oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA). total-synthesis.com This is followed by the departure of the protected glycine to form a highly stable trityl cation. The stability of this carbocation is due to the extensive delocalization of the positive charge over the three phenyl rings. total-synthesis.comresearchgate.net The reaction is often performed in the presence of a scavenger, such as triisopropylsilane (B1312306) (TIS), to quench the reactive trityl cation and prevent side reactions, such as the alkylation of sensitive residues like tryptophan or tyrosine. uci.edu The lability of the Trt group can be modulated by the substitution on the phenyl rings; electron-donating groups increase its acid lability, while electron-withdrawing groups decrease it. peptide.com

Hydrogenolytic Removal:

The Trt group can also be removed by catalytic hydrogenolysis. wikipedia.orgnih.gov This method employs a catalyst like palladium on carbon (Pd/C) and a hydrogen source. Hydrogenolysis offers an alternative deprotection strategy that is orthogonal to acid-labile and base-labile protecting groups. However, it is important to consider the compatibility of hydrogenolysis with other functional groups in the molecule, as some groups, such as double bonds or other benzyl-type protecting groups, may also be susceptible to reduction.

Table 2: Conditions for the Removal of the Trityl (Trt) Group

| Deprotection Method | Reagent | Typical Conditions |

| Acid-Catalyzed | Trifluoroacetic acid (TFA) | DCM as solvent, often with a scavenger like TIS |

| Acetic Acid | Aqueous conditions, may require heating | |

| Hydrogenolysis | Palladium on Carbon (Pd/C) | H₂ gas, various solvents |

Compatibility with Global Deprotection Schemes

In the context of peptide synthesis, particularly using the Fmoc/tBu strategy, the Trt group is often used for the protection of the side chains of asparagine, glutamine, and histidine. peptide.com Its compatibility with global deprotection schemes is a key advantage.

Global deprotection is the final step in solid-phase peptide synthesis, where all side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin. This is typically achieved using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). google.com The Trt group is readily cleaved under these standard TFA-based global deprotection conditions. peptide.com

The success of global deprotection relies on the use of appropriate scavengers in the cleavage cocktail to trap the reactive carbocations generated from the cleavage of acid-labile protecting groups like Boc and Trt. researchgate.net Triisopropylsilane (TIS) is a particularly effective scavenger for the trityl cation. uci.edu The choice of scavengers and the composition of the cleavage cocktail are critical to prevent side reactions and ensure the integrity of the final peptide. peptide.com For instance, in peptides containing methionine, scavengers that can prevent its oxidation are also included. The ability of the Trt group to be efficiently removed under standard global deprotection conditions while being stable to the basic conditions used for Fmoc group removal makes it an integral part of many orthogonal peptide synthesis strategies. peptide.com

Transformations Involving the Glycine Backbone of this compound

The glycine residue, with its simple hydrogen side chain, offers a unique opportunity for post-synthetic modification. The α-carbon of the glycine backbone in this compound can be functionalized through various C-C bond-forming reactions, allowing for the introduction of diverse side chains and the synthesis of non-proteinogenic amino acids.

Stereoselective Alkylation and Arylation Reactions

The enolate of a protected glycine derivative can serve as a nucleophile in reactions with various electrophiles. By employing chiral auxiliaries or catalysts, these reactions can be performed stereoselectively, leading to the synthesis of optically active α-amino acids.

Stereoselective Alkylation:

The α-carbon of N-protected glycine esters can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a glycine enolate. researcher.life This enolate can then react with alkyl halides in a stereoselective manner, often guided by a chiral auxiliary attached to the glycine nitrogen or by a chiral ligand complexed to the metal counterion of the enolate. researcher.life For instance, Evans' asymmetric alkylation using N-acyl oxazolidinones has been successfully applied to glycine derivatives to produce a variety of α-alkylated amino acids with high diastereoselectivity. researcher.life Visible-light-driven photoredox catalysis has also emerged as a powerful tool for the α-C(sp³)–H alkylation of N-arylated glycine derivatives. researchgate.net

Stereoselective Arylation:

Similarly, the α-arylation of glycine derivatives can be achieved through transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions have been extensively studied for the α-arylation of ester enolates with aryl halides or their equivalents. organic-chemistry.org Asymmetric variants of these reactions, using chiral phosphine (B1218219) ligands, can afford α-arylglycine derivatives with high enantioselectivity. acs.org These methods provide access to a wide range of arylglycine derivatives, which are important structural motifs in many biologically active compounds. nih.gov

The ability to perform stereoselective alkylation and arylation on the glycine backbone of a protected precursor like this compound significantly expands its utility in the synthesis of novel amino acids and peptidomimetics. The choice of reaction conditions and catalytic system is crucial for achieving high yields and stereoselectivity.

Table 3: Examples of Stereoselective Transformations of Glycine Derivatives

| Transformation | Catalytic System/Method | Electrophile |

| Alkylation | Chiral N-acyl oxazolidinone (Evans' auxiliary) with LDA | Alkyl halides |

| Visible-light photoredox catalysis | Alkyl radical precursors | |

| Copper-catalyzed asymmetric cyanoalkylation | Cycloalkanone oxime esters | |

| Arylation | Palladium-catalyzed cross-coupling with chiral ligands | Aryl halides/boronic acids |

| Clayden rearrangement of ester enolates | - |

Functionalization at Alpha-Carbon or Modified Side Chains (if applicable to Dmmb/Trt attachment)

The alpha-carbon of glycine, being a simple methylene (B1212753) (-CH2-) group, is a primary site for functionalization to create a diverse array of unnatural amino acids. pnas.orgchemrxiv.org The reactivity of this position is highly dependent on the nature of the N-protecting group. Methods for Cα-functionalization often involve the generation of a glycine enolate or an equivalent carbanionic species, which can then react with various electrophiles. pnas.org

Several strategies exist for the functionalization of the alpha-carbon of N-protected glycine derivatives:

Alkylation of Glycine Enolates: The most common approach involves deprotonation of the α-carbon using a strong base to form a nucleophilic enolate, which is then alkylated. The steric and electronic properties of the N-protecting group are critical in this step. Bulky protecting groups can influence the stereochemical outcome of the alkylation. jst.go.jp

Palladium-Catalyzed Arylation: Recent methods have been developed for the palladium-catalyzed arylation of N-acylglycine derivatives, providing a route to α-aryl glycines. pnas.org

Nickel-Catalyzed Reductive Coupling: This strategy involves the coupling of N-carbonyl-protected α-pivaloyloxy glycine derivatives with aryl and vinyl halides. This method proceeds via a glycinyl α-C(sp3)-radical. nih.gov

Oxidative and Cross-Dehydrogenative Couplings: Site-selective oxidative couplings of N-aryl glycine-containing substrates with nucleophiles like boronic acids have been reported. rsc.org

The presence of the exceptionally bulky Dmmb(Trt) group on the nitrogen of this compound would likely present significant challenges and opportunities for alpha-carbon functionalization. The steric hindrance could make deprotonation of the alpha-carbon more difficult and would almost certainly influence the trajectory of incoming electrophiles, potentially leading to high diastereoselectivity in alkylation reactions.

| Functionalization Method | Key Reagents/Catalysts | Intermediate Species | Potential Products | Reference |

| Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Glycine Enolate | α-Alkyl Amino Acids | jst.go.jp |

| Copper-Catalyzed Arylation | CuBr, TBHP, Boronic Acid | Electrophilic Glycine Intermediate | α-Aryl Amino Acids | pnas.org |

| Nickel-Catalyzed Coupling | Ni Catalyst, Zn/MgCl2 | Glycinyl α-C(sp3)-Radical | α-Aryl/Vinyl Amino Acids | nih.gov |

| Solid-Phase Arylation | Boronic Acids, Oxidant | N-Aryl Glycine Enolate | α-Aryl Amino Acids on Resin | rsc.org |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including transition state structures, energy profiles, and the electronic properties of reactants and intermediates. researchgate.net For a molecule like this compound, computational studies can offer insights that are difficult to obtain experimentally.

Transition State Analysis and Energy Landscapes

Transition state theory is a cornerstone of understanding reaction rates and mechanisms. Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the transition state structures for reactions involving glycine derivatives.

For example, in the context of peptide bond formation between two glycine molecules, computational studies have identified a four-membered ring in the transition state. whiterose.ac.uk In catalytic reactions, such as the aldol (B89426) reaction of glycine imines, computational models have helped to rationalize the observed stereoselectivity by analyzing the transition state conformations. wiley.com For the Michael addition of glycinate (B8599266) imines, DFT calculations have been used to create a predictive model for enantioselectivity by analyzing the transition state, identifying key noncovalent interactions like C-H···O hydrogen bonds that stabilize the favored transition structure. acs.org

The interconversion of different conformers of glycine itself has also been a subject of computational investigation, with methods like Semiclassical Transition State Theory (SCTST) being used to estimate rate constants, which show good agreement with experimental data. nih.gov

For this compound, a key area for computational investigation would be the deprotonation of the alpha-carbon to form the enolate. The energy barrier for this process would be influenced by the electronic effects of the Boc and Dmmb(Trt) groups and the steric hindrance they create. The subsequent reaction of the enolate with an electrophile would proceed through a transition state whose geometry and energy would determine the reaction's stereochemical outcome. The bulky nature of the Dmmb(Trt) group would likely lead to a highly organized transition state, which could be modeled to predict the major product diastereomer.

| Reaction Type | Computational Method | Key Findings | Reference |

| Peptide Bond Formation | DFT (B3LYP) | 4-membered ring in transition state | whiterose.ac.uk |

| Aldol Reaction | DFT | Stereochemical model based on boat conformation of the enolate | wiley.com |

| Michael Addition | DFT (B3LYP) | Identification of stabilizing C-H···O interactions in the transition state | acs.org |

| Conformer Interconversion | SCTST, CCSD(T) | Accurate rate constant estimation, confirming tunneling effects | nih.gov |

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to predicting chemical reactivity. By calculating properties like molecular orbital energies, charge distributions, and polarizability, one can gain insight into how a molecule will behave in a chemical reaction. swinburne.edu.auresearchgate.net

For amino acids, electronic structure calculations have been used to study a range of properties. For instance, the application of an external electric field can alter the intramolecular forces and potentially the structure of amino acids, with glycine being particularly susceptible to such changes. diva-portal.org X-ray photoemission spectroscopy (XPS) combined with theoretical calculations has been used to probe the electronic structure of aromatic amino acids, revealing the influence of different conformers on the core level spectra. aip.org

In the case of this compound, electronic structure calculations could be used to:

Determine the acidity of the alpha-protons: The electron-withdrawing or -donating nature of the N-protecting groups will influence the stability of the conjugate base (enolate) formed upon deprotonation. While the Boc group is generally considered electron-withdrawing, the properties of the Dmmb(Trt) group would need to be computationally assessed.

Analyze the nucleophilicity of the enolate: The distribution of charge and the energies of the molecular orbitals (particularly the HOMO) of the enolate would determine its reactivity towards electrophiles.

Evaluate the stability of different conformers: The bulky protecting groups will create a complex conformational landscape. Identifying the lowest energy conformers is the first step in any mechanistic study.

These computational insights are invaluable for designing experiments and for understanding the underlying physical principles that govern the reactivity of complex molecules like this compound.

Application of Boc Dmmb Trt Gly Oh As a Building Block in Complex Molecular Architectures

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The integration of sterically demanding building blocks like Boc-(Dmmb(Trt))Gly-OH into SPPS protocols requires careful consideration of coupling conditions and resin compatibility to ensure high-fidelity synthesis.

The primary function of the N-(Dmmb(Trt)) group is to act as a temporary backbone protecting group. In SPPS, particularly when using the Fmoc/tBu strategy, certain peptide sequences are prone to aggregation, which can lead to incomplete acylation and deprotection steps, resulting in low yields and deletion sequences. The bulky Dmmb group disrupts the inter- and intramolecular hydrogen bonding that causes this aggregation, thereby improving solvation and reaction kinetics. researchgate.netsigmaaldrich.com

A significant challenge in SPPS is the formation of aspartimide, an intramolecular cyclization side reaction that occurs at Asp-Gly or Asp-Ser sequences, especially under the basic conditions used for Fmoc group removal. peptide.com This can lead to chain termination or isomerization of the peptide backbone. The use of a Dmb (2,4-dimethoxybenzyl) protected glycine (B1666218) derivative, such as in an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide unit, has been shown to completely prevent aspartimide formation by sterically shielding the backbone amide nitrogen. researchgate.netsigmaaldrich.comresearchgate.net While this compound is a single amino acid rather than a dipeptide, the principle of using a bulky N-substituent to prevent side reactions is the same. The Dmmb group, analogous to Dmb, effectively hinders the cyclization required for aspartimide formation. researchgate.netjst.go.jp

Another common side reaction at the dipeptide stage is the formation of diketopiperazines, which cleaves the nascent peptide from the resin. This is particularly prevalent with sequences containing proline or glycine. peptide.com The steric bulk of the Dmmb(Trt) substituent on the glycine nitrogen effectively prevents this intramolecular cyclization, ensuring the integrity of the growing peptide chain on the solid support.

However, the significant steric hindrance of the Dmmb(Trt) group can also present a challenge for coupling efficiency. Acylating the preceding amino acid onto the Dmmb-protected glycine's secondary amine can be difficult. sigmaaldrich.com To overcome this, highly potent coupling reagents or specialized techniques may be necessary. For instance, pre-formed amino acid fluorides or coupling reagents like PyBrOP® or HATU have been recommended for coupling onto hindered secondary amines. sigmaaldrich.com

This compound is compatible with a variety of resins commonly used in both Boc and Fmoc-based SPPS. The choice of resin is often dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).

For syntheses aiming for a C-terminal carboxylic acid, acid-labile resins such as 2-chlorotrityl chloride (2-CTC) resin or Wang resin are frequently employed. peptide.commdpi.com The 2-CTC resin is particularly advantageous as it allows for the cleavage of the protected peptide under mildly acidic conditions that leave side-chain protecting groups like Boc and Trt intact, which is useful for fragment condensation strategies. mdpi.comcsic.es Loading of the first Boc-protected amino acid onto 2-CTC resin is typically achieved using N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). csic.es

For C-terminal amides, resins like Rink Amide are common choices. peptide.com The table below summarizes the compatibility of common SPPS resins.

| Resin Name | Typical Cleavage Condition | C-Terminal Group | Compatibility Notes |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 1-2% TFA in DCM (mild) | Carboxylic Acid | Allows cleavage while retaining Boc and Trt protecting groups. mdpi.comcsic.es The steric bulk of the linker can also help inhibit diketopiperazine formation. peptide.com |

| Wang Resin | 95% TFA (strong) | Carboxylic Acid | Standard resin for Fmoc-SPPS, but cleavage is harsh and removes most protecting groups simultaneously. peptide.com |

| Rink Amide Resin | 95% TFA (strong) | Amide | Standard resin for producing peptide amides. peptide.com |

| ChemMatrix® Resin | Various | Various | A PEG-based resin known for excellent swelling properties in various solvents, which can improve coupling efficiency for difficult sequences. jst.go.jp |

The loading of this compound itself onto the resin follows standard procedures for Boc-protected amino acids, though optimization of reaction time and temperature may be required due to its steric bulk.

Coupling Efficiency and Side Reactions in SPPS

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase synthesis remains a valuable strategy, especially for the large-scale production of peptides or for the synthesis of complex, protected peptide fragments.

In this approach, smaller protected peptide fragments are synthesized independently and then joined together in solution. A major risk in fragment coupling is racemization of the C-terminal amino acid of the activating fragment. Glycine, being achiral, is the ideal C-terminal residue for fragments as it cannot racemize. However, the subsequent glycine residue can be prone to over-activation and side reactions.

The use of an N-substituted glycine, such as one protected with the Dmmb group, at the C-terminus of a peptide fragment is highly advantageous. The bulky substituent minimizes side reactions during the activation of the C-terminal carboxylic acid. This compound can be used to prepare C-terminal glycine fragments, where the Dmmb(Trt) group provides steric protection. After fragment coupling, this bulky group can be removed along with other acid-labile protecting groups in the final deprotection step. sigmaaldrich.com This strategy is a key component of native chemical ligation (NCL), where a peptide thioester reacts with a peptide containing an N-terminal cysteine. rsc.org Protected fragments prepared using building blocks like this compound can be converted to thioesters for use in NCL.

A critical aspect of solution-phase synthesis is the purification of intermediate fragments after each coupling step. Unlike SPPS where excess reagents are washed away, in solution-phase synthesis, the product must be isolated from unreacted starting materials and coupling byproducts.

Common purification techniques for protected peptide intermediates include:

Crystallization: If the protected peptide is crystalline, this method can provide highly pure material. It is often the preferred method for large-scale industrial production due to its cost-effectiveness.

Precipitation/Trituration: The crude reaction mixture can be dissolved in a suitable solvent and then precipitated by adding an anti-solvent (e.g., precipitating a protected peptide from DCM by adding diethyl ether or hexane). This process, repeated several times, helps remove soluble impurities.

Silica Gel Chromatography: This is a widely used technique for purifying protected peptides. The choice of eluent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or DCM) is critical for achieving good separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While often used for final peptide purification, preparative RP-HPLC can also be used for protected fragments, particularly for complex mixtures or when high purity is essential. Typical solvent systems involve gradients of acetonitrile (B52724) in water, often with a TFA modifier, although this can risk premature deprotection of very acid-labile groups. jst.go.jp

The presence of the bulky, lipophilic Trt and Dmmb groups on the this compound-containing intermediates significantly increases their hydrophobicity, which must be accounted for when developing chromatography protocols.

Segment Condensation and Fragment Coupling Strategies

Design and Synthesis of Modified Peptides and Peptidomimetics

The incorporation of N-substituted amino acids is a hallmark of peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against proteolytic degradation, increased bioavailability, or constrained conformations. nih.govmdpi.com

This compound is an N-substituted glycine derivative and is thus a direct precursor for the synthesis of peptoids or N-substituted glycine oligomers. nih.govresearchgate.net Peptoids are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. escholarship.org This modification eliminates backbone chirality and the amide proton, preventing the formation of typical secondary structures like α-helices and β-sheets through hydrogen bonding. mdpi.com Instead, their conformation is governed by steric interactions between the side chains and the backbone.

The Dmmb(Trt) group itself is typically used as a temporary protecting group that is removed in the final step. sigmaaldrich.com However, the methodology for incorporating such a bulky N-substituent is central to the synthesis of peptoids with other, permanent N-aryl or similarly bulky side chains designed to induce specific folds, such as ribbon or helical secondary structures. escholarship.org The synthesis of peptoids often uses a "sub-monomer" approach where an acylation step with a haloacetic acid is followed by nucleophilic displacement with a primary amine. mdpi.com Alternatively, pre-formed N-substituted glycine monomers, for which this compound serves as a protected analog, can be used in a manner analogous to standard peptide synthesis. nih.gov The ability to introduce sterically demanding groups onto the peptide backbone is crucial for creating novel topologies and exploring new avenues in drug design and material science. nih.govmdpi.com

Incorporation into Constrained Peptide Structures

The introduction of this compound into a peptide chain is a powerful strategy for creating conformationally constrained structures. As an N-substituted, and therefore α,α-disubstituted, amino acid, it significantly restricts the rotational freedom of the peptide backbone. nih.govwikipedia.org This restriction is a manifestation of the Thorpe-Ingold effect, where the bulky substituents on the α-carbon (in this case, the nitrogen atom of the glycine backbone) compress the bond angles of the backbone, favoring specific spatial arrangements. wikipedia.orgresearchgate.netiiserpune.ac.in

The steric bulk of the Dmmb(Trt)) group forces the peptide chain to adopt well-defined secondary structures, such as β-turns or helical folds, in its vicinity. nih.govwikipedia.org This is analogous to how other quaternary amino acids, like 2-aminoisobutyric acid (Aib), are known to promote the formation of helices. wikipedia.orgchempep.com By strategically placing this residue, peptide chemists can engineer specific folds into a peptide, which is crucial for mimicking the bioactive conformations of natural peptides or proteins and enhancing biological activity. nih.govresearchgate.net The use of such backbone-modifying groups is a key tactic in the design of peptidomimetics with improved stability and function. nih.govresearchgate.net

Contribution to Conformational Preferences of Peptidic Chains

The incorporation of this compound profoundly influences the conformational landscape of a peptide chain beyond simple steric blocking. N-substituted glycine residues are the foundational units of peptoids, a class of peptide mimics known for their distinct structural preferences and proteolytic resistance. nih.govresearchgate.netnih.gov When integrated into a peptide, this N-substituted glycine creates a hybrid "peptomer" structure. nih.gov

Key conformational effects include:

Disruption of Hydrogen Bonding: The substitution on the backbone nitrogen removes the amide proton, preventing it from acting as a hydrogen bond donor. diamond.ac.uk This disrupts canonical hydrogen-bonding patterns like those found in α-helices and β-sheets, forcing the peptide to explore alternative, stable conformations.

Control of Amide Bond Isomerism: The tertiary amide bond formed by the N-substituted glycine can more readily isomerize between cis and trans conformations compared to the secondary amides in standard peptides. nih.govdiamond.ac.uk The bulky Dmmb(Trt) group, however, is expected to create a strong preference for the trans isomer to minimize steric clash, thereby reducing conformational heterogeneity.

Altered Ramachandran Space: The local structural propensities of the peptide-peptoid linkage are distinct from typical peptide bonds. nih.gov The steric hindrance limits the accessible phi (φ) and psi (ψ) dihedral angles for the adjacent amino acid residues, creating a unique conformational map similar to that observed for residues preceding proline in folded proteins. nih.govresearchgate.net This results in a more predictable and ordered local structure, often favoring turn-like motifs. nih.gov

| Feature | Description | Reference |

| Protecting Groups | The molecule contains a tert-butoxycarbonyl (Boc) group protecting the N-terminus and a trityl (Trt) group protecting the thiol of the Dmmb moiety. The Boc group is acid-labile, while the Trt group is exceptionally acid-labile, allowing for orthogonal deprotection strategies. | chempep.comwiley.com |

| Auxiliary Group | The 4,5-dimethoxy-2-mercaptobenzyl (Dmmb) group is a removable auxiliary designed to facilitate chemical ligation at glycine residues through an N-S acyl shift mechanism. | researchgate.netnih.gov |

| Backbone Modification | As an N-substituted glycine, it modifies the peptide backbone, removing a hydrogen-bond donor and introducing steric bulk. | nih.govdiamond.ac.uk |

Application in Non-Peptidic Organic Synthesis

While primarily designed for peptide chemistry, the dense functionality of this compound makes it an intriguing starting material for non-peptidic organic synthesis, particularly in the construction of heterocyclic frameworks and the generation of diverse small molecule libraries.

Construction of Heterocyclic Frameworks

Amino acids and their derivatives are versatile building blocks for the synthesis of N-heterocycles. rsc.orgorganic-chemistry.org this compound possesses several reactive sites that could be exploited for intramolecular cyclization reactions to form novel heterocyclic systems.

Potential synthetic strategies include:

Pictet-Spengler Type Reactions: After modification of the glycine carboxylate to an aldehyde and removal of the Boc group, the resulting amino aldehyde could potentially undergo cyclization with the electron-rich dimethoxybenzene ring of the Dmmb moiety to form a tetrahydroisoquinoline derivative.

Thiazine/Thiazepine Synthesis: Following removal of the Trt group to unmask the nucleophilic thiol, this functionality could be used in cyclization reactions. For instance, reaction with a suitable dielectrophile or an intramolecular reaction with a functional group installed on the nitrogen could lead to the formation of sulfur-containing heterocycles like 1,4-benzothiazines or larger ring systems.

Lactam Formation: The core amino acid structure can be used as a template to build various lactams, which are prevalent motifs in medicinal chemistry. organic-chemistry.org

The synthesis of complex heterocycles often benefits from starting materials where multiple functionalities are pre-installed in a specific spatial arrangement, a role for which this compound is well-suited. The conversion of amino acid derivatives into heterocyclic structures like oxazolidinones or pyrrolidines is a well-established strategy in asymmetric synthesis. organic-chemistry.orgorgsyn.org

Derivatization for Small Molecule Library Generation

The generation of small molecule libraries is a cornerstone of modern drug discovery. nih.govmdpi.comnih.govacs.org this compound is an excellent scaffold for this purpose due to its multiple, orthogonally-protected functional groups that can serve as points of diversification.

A library can be generated by systematically modifying the following sites:

N-Terminus (R¹): Removal of the acid-labile Boc group reveals a secondary amine. This amine can be acylated, alkylated, or sulfonylated with a diverse set of reagents.

C-Terminus (R²): The carboxylic acid can be converted into a wide array of amides, esters, or ketones through coupling with various amines, alcohols, or organometallic reagents.

Thiol Group (R³): The highly acid-labile Trt group can be selectively removed to expose the thiol on the Dmmb moiety. This thiol can then be alkylated or engaged in disulfide bond formation or Michael additions.

This three-point diversification strategy allows for the rapid, parallel synthesis of a large library of related, yet structurally distinct, small molecules from a single, advanced starting material. nih.govacs.org Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development. mdpi.comnih.gov

| Diversification Point | Functional Group | Potential Reactions for Library Generation |

| R¹ (N-terminus) | Secondary Amine (after Boc removal) | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea formation |

| R² (C-terminus) | Carboxylic Acid | Amide bond formation, Esterification, Reduction to alcohol, Ketone synthesis |

| R³ (Dmmb side chain) | Thiol (after Trt removal) | Alkylation, Michael addition, Disulfide formation, Thioester synthesis |

Advanced Analytical Methodologies for Characterizing Boc Dmmb Trt Gly Oh in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of Boc-(Dmmb(Trt))Gly-OH and for monitoring the progress of reactions in which it is a participant. These techniques allow for the separation of the target compound from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from potential impurities such as incompletely protected precursors or byproducts from the synthetic process.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detection parameters. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of protected amino acids. The mobile phase often consists of a gradient elution system, which provides efficient separation of compounds with a wide range of polarities. A typical mobile phase system would be a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), both containing a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape and resolution. sigmaaldrich.comuni-tuebingen.de

Reaction monitoring using HPLC is crucial during the synthesis of peptides containing the this compound moiety. By taking small aliquots from the reaction mixture at different time points, the consumption of the starting material and the formation of the product can be tracked, allowing for the determination of reaction completion. chemicalbook.comresearchgate.net

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 30-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25 °C |

This table presents a hypothetical but representative set of HPLC conditions for the analysis of this compound, based on common practices for protected peptides.

Gas Chromatography (GC) for Volatile Byproducts

During the synthesis and subsequent deprotection steps involving this compound, volatile byproducts may be generated. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the ideal technique for the identification and quantification of these volatile impurities.

For instance, the removal of the Boc group is typically achieved under acidic conditions, which can lead to the formation of tert-butanol (B103910) and isobutylene (B52900). tandfonline.com Cleavage of the trityl group can generate triphenylmethane. The analysis of these volatile compounds is important for process optimization and ensuring the final purity of the peptide.

The GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature gradient program is used to separate the volatile byproducts based on their boiling points.

Table 2: Potential Volatile Byproducts from this compound Synthesis and Deprotection

| Byproduct | Originating Group | Analytical Technique |

| tert-Butanol | Boc | GC-MS |

| Isobutylene | Boc | GC-MS |

| Triphenylmethane | Trityl (Trt) | GC-MS |

| Toluene | Potential solvent residue | GC-MS |

| Dichloromethane (B109758) | Potential solvent residue | GC-MS |

This table lists potential volatile byproducts that could be monitored by GC-MS during the handling of this compound.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity (if applicable)

While glycine (B1666218) itself is achiral, the introduction of the complex and bulky Dmmb(Trt) protecting group could potentially lead to atropisomerism or the presence of chiral impurities from the reagents used in its synthesis. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed and reduced solvent consumption compared to HPLC. acs.orgwgtn.ac.nz

For the analysis of the enantiomeric purity of a chiral analogue of this compound, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs are widely used for the separation of enantiomers of protected amino acids. nih.govmdpi.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol (B129727) or ethanol. uab.edu

Spectroscopic Techniques for Structural Elucidation within Synthetic Pathways

Spectroscopic methods are essential for the definitive structural confirmation of this compound and for tracking its transformation through various synthetic steps.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the structure of this compound and its synthetic intermediates.

In ¹H NMR, characteristic signals for the Boc group (a singlet around 1.4-1.6 ppm), the glycine methylene (B1212753) protons (a singlet or doublet around 3.6-4.2 ppm), the methoxy (B1213986) groups on the Dmmb moiety (singlets around 3.8-3.9 ppm), and the aromatic protons of the Dmmb and trityl groups (in the range of 6.8-7.5 ppm) would be expected. researchgate.nettandfonline.comcpcscientific.com Monitoring the appearance or disappearance of these signals can effectively track the progress of a reaction. nih.govdoaj.org

¹³C NMR provides complementary information, with distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the various aromatic and aliphatic carbons within the molecule. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Boc (tert-butyl) | ~1.45 | Singlet |

| Glycine (-CH₂-) | ~4.0 | Singlet |

| Methoxy (-OCH₃) | ~3.85, ~3.90 | Two Singlets |

| Dmmb aromatic | ~6.8 - 7.1 | Multiplets |

| Trityl aromatic | ~7.2 - 7.5 | Multiplets |

This table provides predicted ¹H NMR chemical shifts based on the analysis of structurally similar compounds. Actual shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Confirmation of Synthetic Intermediates and Products

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to confirm the identity of synthetic intermediates and final products. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids and peptides, as it typically produces intact molecular ions. nih.gov

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation of this ion in tandem mass spectrometry (MS/MS) can provide structural information. Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group or parts of it (e.g., loss of isobutylene or the entire tert-butoxycarbonyl group). The fragmentation of the trityl and Dmmb groups would also yield characteristic product ions. This fragmentation data is invaluable for confirming the structure of the compound and identifying any impurities.

Table 4: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - 56]⁺ | Isobutylene (C₄H₈) |

| [M+H]⁺ | [M+H - 100]⁺ | Boc group (C₅H₈O₂) |

| [M+H]⁺ | [M+H - 243]⁺ | Trityl group (C₁₉H₁₅) |

| [M+H]⁺ | [M+H - C₂₈H₂₅O₂S]⁺ | Dmmb(Trt) side chain |

This table outlines the expected major fragmentation pathways for this compound in positive ion ESI-MS/MS, which are useful for structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and, if applicable, its absolute stereochemistry. iisc.ac.innih.gov

While specific crystal structure data for this compound is not publicly available, the principles of the analysis can be described. A successful single-crystal X-ray diffraction experiment would reveal:

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonds (e.g., involving the carboxylic acid and amide groups) and π–π stacking from the aromatic rings.

Absolute Stereochemistry: The parent molecule, being derived from the achiral amino acid glycine, does not have a stereocenter. However, for derivatives of this compound that are incorporated into a chiral peptide sequence, X-ray crystallography could unambiguously determine the absolute configuration of all chiral centers in the final product.

Hypothetical Crystallographic Data Parameters

| Parameter | Description | Expected Outcome for this compound |

|---|---|---|

| Space Group | Describes the crystal's symmetry. | Would be determined from diffraction data. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit. | Would be measured precisely. |

| Torsion Angles (e.g., ω, φ, ψ) | Define the conformation of the peptide backbone and side chains. | Would reveal the influence of the bulky protecting groups on the glycine unit's flexibility. |

| Hydrogen Bonding | Key intermolecular forces dictating crystal packing. | Expected between the carboxylic acid and amide groups. |

This table illustrates the type of data obtained from an X-ray crystallography experiment.

Chiroptical Methods for Stereochemical Analysis (if applicable)

Chiroptical methods are a group of analytical techniques that rely on the differential interaction of a chiral molecule with left- and right-circularly polarized light. acs.orgnumberanalytics.com These methods are exceptionally sensitive to the stereochemistry and conformation of molecules.

Theoretical and Computational Studies on Boc Dmmb Trt Gly Oh

Conformational Analysis and Energy Minimization of Boc-(Dmmb(Trt))Gly-OH

A detailed exploration of the conformational landscape of this compound is crucial for understanding its reactivity and interactions. However, specific studies on this compound are absent from the public domain.

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulations for this compound have been published. Such simulations would be invaluable for understanding the dynamic behavior of the molecule in different solvent environments, identifying the most stable conformations, and determining the flexibility of the various protecting groups. While general MD studies on glycine (B1666218) and other protected amino acids exist, these cannot be extrapolated to accurately predict the behavior of the much larger and more complex this compound. plos.orgrsc.org

Quantum Chemical Calculations of Preferred Conformations

Similarly, there is a lack of published quantum chemical calculations that would provide high-accuracy information on the preferred conformations and electronic structure of this compound. These calculations are essential for determining the relative energies of different conformers and understanding the intramolecular interactions that govern its three-dimensional structure.

Docking and Molecular Modeling Studies of this compound within Model Systems (non-biological, e.g., catalyst binding)

Molecular docking and modeling studies are instrumental in predicting how a molecule might interact with other chemical entities, such as catalysts. For this compound, there are no available studies that model its interaction with non-biological systems. Such research would be beneficial for optimizing reaction conditions where this protected amino acid is a substrate, for instance, in catalyst-mediated coupling reactions.

Prediction of Protecting Group Lability and Selectivity via Computational Methods

The strategic removal of protecting groups is a cornerstone of peptide synthesis. Computational methods can predict the lability of protecting groups like Boc and Trt under various conditions, aiding in the design of efficient and selective deprotection strategies. However, no computational studies have been specifically performed to predict the lability and selectivity of the Boc, Dmmb, and Trt groups within the specific chemical environment of this compound. While the general principles of the acid-lability of Boc and Trt groups are well-established, specific quantitative predictions for this compound are not available. organic-chemistry.orgsigmaaldrich.com

Q & A

Basic: What is the role of Boc-(Dmmb(Trt))Gly-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

this compound functions as a protected amino acid building block in SPPS, enabling controlled peptide chain elongation. The Boc group protects the α-amine, while the Trt (trityl) group shields the Dmmb (dimethoxybenzyl) auxiliary, preventing undesired side reactions during coupling. Its steric hindrance and orthogonal protection strategy allow selective deprotection in multi-step syntheses. For example, in cyclization reactions, the Dmmb group facilitates intramolecular amide bond formation when coupled with a C-terminal thioester, as demonstrated in end-to-end cyclic peptide synthesis .

Basic: How should this compound be stored to maintain stability during experiments?

Methodological Answer:

Store the compound as a lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the Trt and Dmmb groups. Avoid exposure to moisture or acidic/basic conditions. For short-term use (≤1 week), dissolve in anhydrous DMF or DCM and store at 4°C . Similar protocols for Fmoc-protected analogs (e.g., Fmoc-(Dmb)Gly-OH) recommend strict moisture control and cold storage to preserve reactivity .

Advanced: What are the optimal conditions for removing the Dmmb(Trt) group during peptide synthesis?

Methodological Answer:

Deprotection of the Dmmb(Trt) group requires 1M TFMSA (trifluoromethanesulfonic acid) and 1M thioanisol in TFA at room temperature for 2–4 hours. This combination selectively cleaves the Trt and Dmmb groups without affecting acid-labile Boc protections. Post-deprotection, neutralize with cold ether and purify via reverse-phase HPLC to isolate the peptide. Evidence from cyclic peptide synthesis shows >90% efficiency with minimal side-chain degradation under these conditions .

Advanced: How does the Dmmb(Trt) group influence cyclization efficiency in end-to-end cyclic peptides?

Methodological Answer:

The Dmmb(Trt) group acts as a steric and electronic modulator, promoting intramolecular S→N acyl transfer during cyclization. At pH 7.5 in 6M guanidinium chloride , the auxiliary accelerates thioester-mediated cyclization by stabilizing the transition state. Studies report 50% yield for cyclic peptide formation using this compound, with no polymerization observed due to the Trt group’s bulkiness. Analytical UPLC and LC-MS are critical for monitoring reaction progress and confirming product integrity .

Advanced: What analytical techniques are recommended for characterizing this compound-containing intermediates?

Methodological Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry): Validate molecular weight and purity of intermediates. Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile.

- UPLC (Ultra-Performance Liquid Chromatography): Resolve cyclization byproducts with high sensitivity (e.g., detect <5% impurities).

- NMR (¹H/¹³C): Confirm regiochemistry of the Dmmb(Trt) group. Key signals include aromatic protons (δ 6.8–7.2 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

Basic: What coupling reagents are compatible with this compound in SPPS?

Methodological Answer:

Use DIC (N,N'-diisopropylcarbodiimide)/HOAt (1-hydroxy-7-azabenzotriazole) for efficient activation. This minimizes racemization and ensures >95% coupling efficiency. For sterically hindered residues, extend coupling times to 2–3 hours. Pre-activate the amino acid in DMF for 5 minutes before adding to the resin-bound peptide .

Advanced: How to troubleshoot low yields in cyclization reactions involving this compound?

Methodological Answer:

- Optimize pH: Maintain pH 7.5–8.0 to favor thiolate nucleophile formation.

- Add co-solvents: Use 20% DMSO to improve solubility of hydrophobic intermediates.

- Screen thiol additives: Benzyl mercaptan (10% v/v) enhances thioester reactivity.

- Monitor reaction kinetics: Use real-time UPLC to identify stagnation points and adjust reaction time (typically 24–48 hours) .

Basic: What purification strategies are effective for this compound-derived peptides?

Methodological Answer:

- Reverse-phase HPLC: Use a C18 column with a 10–60% acetonitrile/water gradient (0.1% TFA). Collect fractions at λ = 220 nm.

- Lyophilization: Remove TFA and organic solvents under vacuum.

- Dialysis: For large peptides (>5 kDa), dialyze against ammonium bicarbonate (pH 8.0) to desalt .

Advanced: Can computational modeling predict the stability of this compound under varying reaction conditions?

Methodological Answer:

Yes. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can predict hydrolysis rates of the Trt group. Parameters include temperature (298–323 K), pressure (1 bar), and pH (simulated via protonation states). Coupling MD with DFT calculations (e.g., B3LYP/6-31G*) provides activation energies for deprotection pathways, guiding experimental optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.